Cas no 2228328-09-2 (2-(hydrazinylmethyl)-4-methoxypyridine)
2-(hydrazinylmethyl)-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(hydrazinylmethyl)-4-methoxypyridine
- 2228328-09-2
- EN300-2001090
-
- Inchi: 1S/C7H11N3O/c1-11-7-2-3-9-6(4-7)5-10-8/h2-4,10H,5,8H2,1H3
- InChI Key: CDQOJAWLKWRBJY-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(C=1)CNN
Computed Properties
- Exact Mass: 153.090211983g/mol
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 60.2Ų
2-(hydrazinylmethyl)-4-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001090-0.05g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-2001090-0.1g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-2001090-0.25g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-2001090-0.5g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-2001090-1.0g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-2001090-2.5g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-2001090-5.0g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-2001090-10.0g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-2001090-1g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-2001090-5g |
2-(hydrazinylmethyl)-4-methoxypyridine |
2228328-09-2 | 5g |
$2235.0 | 2023-09-16 |
2-(hydrazinylmethyl)-4-methoxypyridine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-(hydrazinylmethyl)-4-methoxypyridine
Introduction to 2-(Hydrazinylmethyl)-4-Methoxypyridine (CAS No. 2228328-09-2)
2-(Hydrazinylmethyl)-4-methoxypyridine, a compound with the CAS number 2228328-09-2, is a unique and versatile molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 2-(hydrazinylmethyl)-4-methoxypyridine consists of a pyridine ring substituted with a methoxy group at the 4-position and a hydrazinylmethyl group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the potential of 2-(hydrazinylmethyl)-4-methoxypyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. These findings suggest that 2-(hydrazinylmethyl)-4-methoxypyridine could be a valuable lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic activities, 2-(hydrazinylmethyl)-4-methoxypyridine has also shown promise in cancer research. A study conducted by a team of researchers at the National Cancer Institute found that this compound exhibits potent antiproliferative effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, making it a potential candidate for further development as an anticancer agent.
The structural flexibility and functional diversity of 2-(hydrazinylmethyl)-4-methoxypyridine also make it an excellent starting point for synthetic modifications. Chemists can easily introduce various substituents to tailor the compound's properties for specific applications. This versatility is particularly valuable in drug discovery, where small changes in molecular structure can significantly impact pharmacological activity and selectivity.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-(hydrazinylmethyl)-4-methoxypyridine. One common approach involves the reaction of 4-methoxypyridine with an appropriate hydrazine derivative under mild conditions. This method yields high purity products with good yields, making it suitable for large-scale production.
The physicochemical properties of 2-(hydrazinylmethyl)-4-methoxypyridine, including its solubility, stability, and bioavailability, have been extensively studied. These properties are crucial for understanding its behavior in biological systems and optimizing its use in pharmaceutical formulations. For example, the compound's good solubility in both polar and non-polar solvents facilitates its incorporation into various drug delivery systems.
To further explore the potential applications of 2-(hydrazinylmethyl)-4-methoxypyridine, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. This bodes well for its future development as a viable therapeutic agent.
In conclusion, 2-(hydrazinylmethyl)-4-methoxypyridine (CAS No. 2228328-09-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the advancement of modern medicine.
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